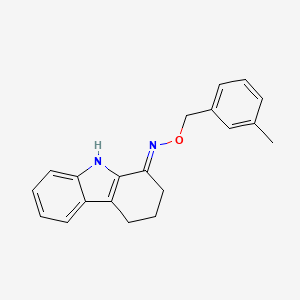

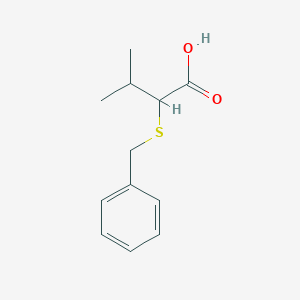

![molecular formula C31H32N4O5S B2496991 2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-isopropylphenyl)acetamide CAS No. 689772-72-3](/img/structure/B2496991.png)

2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-isopropylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to a class of molecules that incorporate several functional groups and structural motifs common in medicinal chemistry and organic synthesis. These include the quinazolinone core, a morpholino group, a dioxolane moiety, and an acetamide linkage. Compounds with such structures are often explored for their potential biological activities and chemical properties.

Synthesis Analysis

The synthesis of complex organic molecules typically involves multi-step reaction sequences. For quinazolinone derivatives, a common approach might involve the cyclization of anthranilic acid derivatives with various amides or amines. The morpholino and benzo[d][1,3]dioxol-5-ylmethyl groups could be introduced through nucleophilic substitution reactions, while the acetamide functionality might be added via acylation of the appropriate amine (N. Rao et al., 2020).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using spectroscopic methods, including NMR, IR, and mass spectrometry. Computational methods like density functional theory (DFT) might also be used to predict molecular geometry, electronic structure, and vibrational frequencies, aiding in the interpretation of experimental data (A. El-Azab et al., 2016).

Aplicaciones Científicas De Investigación

Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, closely related to the chemical structure , were synthesized and evaluated for their in vitro antitumor activity. These compounds demonstrated significant broad-spectrum antitumor activities, with some being nearly 1.5–3.0-fold more potent compared with the positive control 5-FU. This indicates a potential application of similar compounds in cancer treatment, highlighting the importance of quinazolinone derivatives in the development of new antitumor agents (Ibrahim A. Al-Suwaidan et al., 2016).

Antimicrobial Activities

The antimicrobial activities of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, which share structural similarities with the compound , have been studied. These compounds showed good antimicrobial activity compared with standard drugs, indicating the potential of quinazolinone derivatives as antimicrobial agents (N. Patel & A. R. Shaikh, 2011).

Anticonvulsant Agents

Research into benzothiazole derivatives having acetamido and carbothioamido pharmacophores has shown promising anticonvulsant properties. This work indicates the potential application of similar structured compounds, like the specified acetamide, in developing new treatments for convulsive disorders (M. Amir et al., 2012).

Radiomodulatory Effects

A study on quinazolinone derivatives bearing a sulfonamide moiety revealed a novel compound's ability to induce NAD(P)H: quinone oxidoreductase 1 (NQO1) in cells, demonstrating potent NQO1 inducer activity in vitro. This suggests the potential of quinazolinone derivatives as radiomodulatory agents, which could be beneficial in protecting against radiation-induced damage (A. M. Soliman et al., 2020).

Propiedades

IUPAC Name |

2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N4O5S/c1-20(2)22-4-6-23(7-5-22)32-29(36)18-41-31-33-26-9-8-24(34-11-13-38-14-12-34)16-25(26)30(37)35(31)17-21-3-10-27-28(15-21)40-19-39-27/h3-10,15-16,20H,11-14,17-19H2,1-2H3,(H,32,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJIDWMEPSMARR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC6=C(C=C5)OCO6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

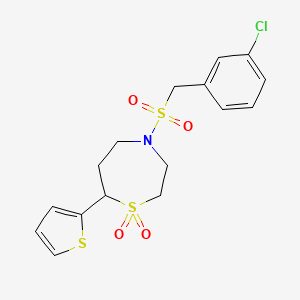

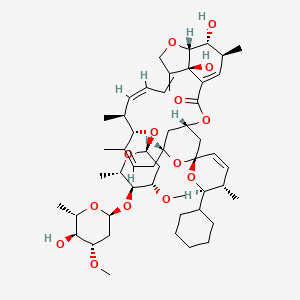

![Ethyl (2R)-1-[4-[(prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxylate](/img/structure/B2496912.png)

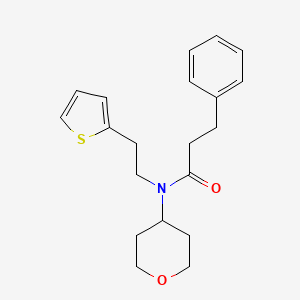

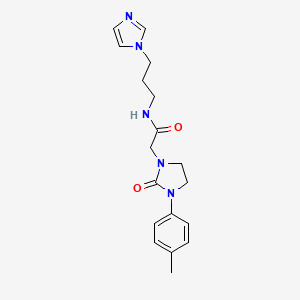

![1-Cyclopropyl-3-[(4-fluorophenyl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2496915.png)

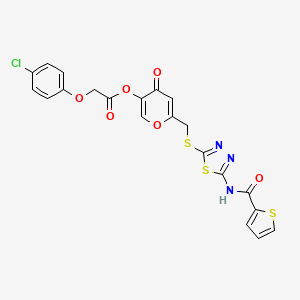

![7-[(4-fluorobenzyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2496919.png)

![3-(cinnamylthio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2496924.png)

![2-(4-fluorophenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2496931.png)

![N-(3-chloro-4-fluorophenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2496932.png)